4-AminoanastrozoliumBromide
Overview
Description
4-AminoanastrozoliumBromide is a chemical compound belonging to the anastrozole family. It is known for its potential therapeutic and industrial applications. The molecular formula of this compound is C17H21BrN6, and it has a molecular weight of 389.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AminoanastrozoliumBromide involves the reaction of anastrozole with an appropriate amine under controlled conditions. The reaction typically takes place in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as chromatography and crystallization to achieve high purity levels required for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-AminoanastrozoliumBromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, temperature range 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, temperature range 0-25°C.
Substitution: Nucleophiles such as chloride, iodide; reaction conditionssolvent such as acetone or acetonitrile, temperature range 25-60°C.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted anastrozole derivatives.
Scientific Research Applications
4-AminoanastrozoliumBromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of hormone receptor-positive breast cancer due to its structural similarity to anastrozole.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-AminoanastrozoliumBromide is similar to that of anastrozole. It acts as an aromatase inhibitor, blocking the production of estrogens in the body. This inhibition is achieved by binding to the aromatase enzyme, preventing the conversion of androgens to estrogens. This mechanism is particularly useful in the treatment of hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action.
Uniqueness
4-AminoanastrozoliumBromide is unique due to its additional amino group, which may confer different chemical reactivity and potential biological activities compared to other aromatase inhibitors. This structural difference allows for the exploration of new therapeutic and industrial applications.
Properties
IUPAC Name |
2-[3-[(4-amino-1,2,4-triazol-4-ium-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N6.BrH/c1-16(2,9-18)14-5-13(8-23-12-22(20)11-21-23)6-15(7-14)17(3,4)10-19;/h5-7,11-12H,8,20H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJKOZPKRGRYBN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=[N+](C=N2)N)C(C)(C)C#N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906813-01-2 | |
Record name | 4H-1,2,4-Triazolium, 4-amino-1-[[3,5-bis(1-cyano-1-methylethyl)phenyl]methyl]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906813-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,2,4-Triazolium, 4-amino-1-[[3,5-bis(1-cyano-1-methylethyl)phenyl]methyl]-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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